3-Chloro-4-fluorobenzene-1,2-diol
Description
3-Chloro-4-fluorobenzene-1,2-diol (C₆H₃ClF(OH)₂) is a halogenated vicinal diol featuring a benzene ring substituted with chlorine (Cl) at position 3, fluorine (F) at position 4, and hydroxyl (-OH) groups at positions 1 and 2. The presence of electron-withdrawing halogens (Cl and F) significantly influences its physicochemical properties, including acidity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C6H4ClFO2 |
|---|---|
Molecular Weight |
162.54 g/mol |
IUPAC Name |
3-chloro-4-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C6H4ClFO2/c7-5-3(8)1-2-4(9)6(5)10/h1-2,9-10H |
InChI Key |
HLAIPWJVKZPYNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluorobenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the chlorination and fluorination of catechol (benzene-1,2-diol). The reaction conditions often include the use of chlorinating and fluorinating agents under controlled temperatures and pressures to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes steps such as halogenation, hydroxylation, and purification to obtain the final product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluorobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed
Oxidation: Formation of chlorofluoroquinones.
Reduction: Formation of benzene-1,2-diol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-fluorobenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluorobenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Acidity: The electron-withdrawing Cl and F substituents in this compound enhance the acidity of its hydroxyl groups compared to non-halogenated catechol. For example, 4-fluorobenzene-1,2-diol (lacking Cl) exhibits weaker acidity due to fewer electron-withdrawing effects .
- Hydrogen Bonding: Vicinal diols like ethane-1,2-diol and trans-cyclohexane-1,2-diol form strong intramolecular hydrogen bonds, stabilizing specific conformers .
- Reactivity : The Cl and F substituents direct electrophilic substitution reactions to specific positions on the benzene ring. For instance, fluorine’s ortho/para-directing nature may compete with chlorine’s meta-directing effects, creating unique reactivity patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
